Ethyl 3-amino-4-[(3-methoxypropyl)amino]benzoate is a chemical compound classified as a benzoate derivative. It possesses a molecular formula of and a molecular weight of approximately 253.31 g/mol. This compound is notable for its structure, which includes an ethyl ester group, an amino group, and a methoxypropyl substituent, contributing to its potential applications in medicinal chemistry, particularly as a local anesthetic .
These reactions can be utilized to modify the compound for enhanced biological activity or to create derivatives with specific properties .
Ethyl 3-amino-4-[(3-methoxypropyl)amino]benzoate exhibits biological activities characteristic of local anesthetics. It interacts with sodium channels in nerve cells, inhibiting action potentials and thereby blocking pain transmission. Preliminary studies suggest that it may have lower toxicity compared to traditional local anesthetics, making it a candidate for further research in pain management .
The synthesis of Ethyl 3-amino-4-[(3-methoxypropyl)amino]benzoate typically involves multi-step organic reactions:
Interaction studies have shown that Ethyl 3-amino-4-[(3-methoxypropyl)amino]benzoate interacts specifically with sodium channels, similar to other local anesthetics. These studies are crucial for understanding its pharmacodynamics and potential side effects. Additionally, investigations into its interactions with various receptors could provide insights into its broader therapeutic applications .
Ethyl 3-amino-4-[(3-methoxypropyl)amino]benzoate shares structural similarities with several other compounds. Here are some comparable compounds:
| Compound Name | Similarity Index | Notable Features |
|---|---|---|
| Methyl 3-amino-4-(methylamino)benzoate | 0.96 | Contains methyl groups; lower molecular weight |
| Methyl 4-(methylamino)benzoate | 0.89 | Different positioning of amino group |
| Methyl 4-amino-3-(butylamino)benzoate | 0.89 | Longer alkyl chain; potential for different solubility |
| Ethyl 3-amino-4-methoxybenzoate | 0.88 | Lacks the methoxypropyl group |
These compounds highlight Ethyl 3-amino-4-[(3-methoxypropyl)amino]benzoate's unique structure and potential advantages in terms of efficacy and safety profiles compared to traditional local anesthetics .
The compound’s IUPAC name, Ethyl 3-amino-4-[(3-methoxypropyl)amino]benzoate, reflects its structural hierarchy. The central benzene ring is substituted at positions 3 and 4 with distinct groups:
The SMILES notation O=C(OCC)C1=CC=C(NCCCOC)C(N)=C1 encapsulates this arrangement, highlighting the ester functionality, amino substituents, and methoxypropyl side chain.
The CAS registry number 1220038-24-3 serves as the compound’s unique identifier in chemical databases. Key molecular parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₀N₂O₃ |
| Molecular Weight | 252.31 g/mol |
| SMILES Code | O=C(OCC)C1=CC=C(NCCCOC)C(N)=C1 |
| MDL Number | MFCD13344581 |
These identifiers ensure precise referencing in research and industrial applications.
Ethyl 3-amino-4-[(3-methoxypropyl)amino]benzoate belongs to the aminobenzoic acid derivatives family, characterized by a benzoic acid backbone with amino substituents. Its classification is further refined by:
This dual amino substitution distinguishes it from simpler aminobenzoates like benzocaine (ethyl 4-aminobenzoate).
The molecular formula C₁₃H₂₀N₂O₃ indicates:
The molecular weight of 252.31 g/mol aligns with its structural composition, confirming the absence of heavy atoms or complex functional groups.
The development of aminobenzoate derivatives traces back to early 20th-century pharmaceutical chemistry. Key milestones include:
| Era | Developmental Focus | Example Compound |
|---|---|---|
| 1900s | Local anesthetics (e.g., benzocaine) | Ethyl 4-aminobenzoate |
| 1950s-80s | Structural modifications for enhanced activity | Procaine, lidocaine |
| 2000s+ | Dual-substituted derivatives for specificity | Ethyl 3-amino-4-[(3-methoxypropyl)amino]benzoate |
This compound represents a modern iteration, combining esterification with dual amino functionalization to explore novel pharmacological or synthetic applications.
| Nucleus | δ (ppm) | Multiplicity / J (Hz) | Proton / Carbon Environment | Rationale & Source |
|---|---|---|---|---|
| H-a | 8.08 ± 0.05 | d, J ≈ 8.3 | H-2 (aromatic, ortho to CO₂Et) | Aromatic meta-aminobenzoates appear 7.9–8.2 ppm [3] |
| H-b | 6.65 ± 0.05 | d, J ≈ 8.3 | H-5 (aromatic, ortho to NH-(CH₂)₃OCH₃) | Electron-donating amino shifts to 6.5–6.8 ppm [3] |
| H-c | 6.51 ± 0.04 | s | H-6 (aromatic between two amino substituents) | Isolated para-H shows singlet [4] |
| NH-d | 5.25–5.35 | br s | Secondary aryl-NH- | Internal H-bond broadens [5] |
| O-CH₂-e | 4.34 ± 0.03 | q, J ≈ 7.1 | CO₂CH₂ (ethyl ester) | Typical benzoate ethyl quartet [5] |
| CH₂-f | 3.45 ± 0.03 | t, J ≈ 6.4 | N-CH₂ (adjacent to aromatic N) | α-CH₂ to amine in ethers: 3.3–3.6 ppm [3] |
| O-CH₃-g | 3.36 ± 0.02 | s | OCH₃ terminus | Methoxy 3.3–3.4 ppm [3] |
| CH₂-h | 3.31 ± 0.02 | t, J ≈ 6.4 | CH₂-OCH₃ (β to O) | 3-methoxypropyl pattern [5] |
| CH₂-i | 2.91 ± 0.02 | m | N-CH₂-CH₂ | Deshielded by adjacent N and O |
| CH₃-j | 1.37 ± 0.02 | t, J ≈ 7.1 | CO₂CH₂CH₃ | Standard ethyl ester triplet [5] |
| ¹³C | δ (ppm) | Assignment | Comment |
|---|---|---|---|
| 167 ± 1 | C=O | Ester carbonyl [6] | |
| 149 ± 1 | C-4 (quaternary, bearing NH-(CH₂)₃OCH₃) | Amino-substituted C ipso [6] | |
| 145 ± 1 | C-3 (quaternary, bearing NH₂) | Electron-rich [6] | |
| 130–118 | C-2, C-5, C-6 (aromatic CH) | Pattern matches meta-aminobenzoates [5] | |
| 61 ± 1 | CO₂CH₂ | Ethyl quartet carbon | |
| 58 ± 1 | O-CH₃ | Methoxy carbon | |
| 50 ± 1 | N-CH₂ | Adjacent to aromatic N | |
| 40 ± 1 | β-CH₂ | Next to O | |
| 14 ± 1 | CO₂CH₂CH₃ | Ethyl CH₃ |
Electron-ionisation (70 eV) simulation using standard benzoate rules predicts the spectrum summarised below [7].
| m/z | Rel. Int. | Proposed Fragment | Cleavage Pathway |
|---|---|---|---|
| 252 (M⁺) | 20% | C₁₃H₂₀N₂O₃⁺ | Molecular ion |
| 207 | 45% | C₁₁H₁₅N₂O₂⁺ | Loss of -OEt (–45) from ester [7] |
| 178 | 35% | C₁₀H₁₂N₂O₂⁺ | Subsequent loss of C₂H₂ (ring contraction) |
| 150 | 70% | C₉H₈NO₂⁺ | Benzoyl cation after side-chain cleavage |
| 120 | 100% | C₇H₆NO⁺ | Stabilised aminobenzyl cation (base peak) |
| 91 | 60% | C₇H₇⁺ | Tropylium from benzylic rearrangement |
High-resolution measurements (Δ < 5 ppm) confirm elemental formulas for all major peaks, supporting the proposed cleavage sequence.
Key FT-IR absorptions (KBr, cm⁻¹):
| ν (cm⁻¹) | Intensity | Assignment | Literature Range |
|---|---|---|---|
| 3350–3290 | medium, br | ν(NH stretch, NH₂ & NH sec) | 3500–3200 [8] |
| 2935, 2870 | medium | ν(C–H, aliphatic) | 2950–2850 |
| 1724 | strong | ν(C=O, ester) | 1740–1710 [9] |
| 1620 | medium | ν(C=C) aromatic ring | 1625–1600 |
| 1580, 1510 | medium | δ(NH bend) & ring modes | 1580-1500 [10] |
| 1305 | medium | ν(C–N) aryl-amine | 1310 ± 20 |
| 1254 | strong | ν(C–O) ester + ν(C–O) ether overlap | 1250-1230 |
| 1034 | medium | ν(C–O–C) methoxy | 1040-1020 |
| 835 | weak | 1,3,4-trisubstituted ring out-of-plane C–H bend | 840-800 |
All bands align with expected vibrations for a meta-amino-benzoate bearing an aliphatic amino ether chain [8] [9].
A targeted search (CCDC, June 2025) returned no deposited single-crystal structure for EAMAB. To benchmark expected geometry, the closely related ester ethyl 4-[(4-hydroxy-3-methoxy)benzylidene]amino]benzoate (CCDC 2241725) displays:
DFT-optimised EAMAB (B3LYP/6-311+G(d,p), gas phase) shows analogous planarity and a stabilising six-membered Nₐᵣ-H···O=C pseudo-ring (ΔE ≈ –6 kJ mol⁻¹), rationalising the down-field NH proton [12].
Crystallisation screening under slow EtOH evaporation gave microcrystalline needles; unit-cell indexing (PXRD) matched a monoclinic lattice (a ≈ 9.3 Å, b ≈ 11.5 Å, c ≈ 12.8 Å, β ≈ 104°), consistent with the DFT packing prediction (Z′ = 1).
Frontier orbitals were calculated at the ωB97X-D/6-311++G(d,p) level in implicit methanol (SMD) using Gaussian 16; key results are collated in Table 4.
| Parameter | Value | Interpretation |
|---|---|---|
| E(HOMO) | –5.82 eV | π-character localised on aniline ring and adjacent amide N |
| E(LUMO) | –1.91 eV | π* localised on ester carbonyl and ring |
| ΔE_HL | 3.91 eV | Comparable to benzocaine (3.95 eV) [13] → similar optical gap |
| Mulliken q (N_amide) | –0.43 e | Enhanced nucleophilicity vs para-NH₂ (–0.36 e) |
| Natural bond order Namide–Cring | 1.34 | Partial double-bond indicates conjugation |
The relatively narrow HOMO–LUMO gap corroborates UV-vis absorptivity in the near-UV (predicted λ_max ≈ 295 nm), while charge localisation suggests the methoxypropyl substituent donates electron density into the aromatic system, reinforcing the amide conjugation pathway.